4-Bromo-2,6-dimethylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2,6-dimethylbenzoic acid involves multi-step reactions and the use of various reagents to introduce functional groups and structural modifications. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with a similar bromo and methyl substitution pattern on the aromatic ring, was achieved through a sequence of reactions starting from p-toluidine, followed by oxidation and bromination steps, resulting in a 23.1% overall yield . Another related compound, 1-(2,6-Dimethyl-4-bromophenyl)imidazole, was synthesized using an improved Debus-Radziszewsk method, starting from 2,6-dimethyl-4-bromoanilin, glyoxal, formaldehyde, and ammonium chloride, with a yield of 34% .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2,6-dimethylbenzoic acid can be elucidated using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS), as demonstrated in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline . Additionally, density functional theory (DFT) calculations and X-ray diffraction analysis can be employed to predict and confirm the molecular geometry, as seen in the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .
Chemical Reactions Analysis
The reactivity of bromo and methyl-substituted aromatic compounds can be explored through various chemical reactions. For example, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one led to the formation of mono- and dibromo derivatives, showcasing the influence of reaction conditions on the substitution pattern . Nitration reactions of benzo[b]thiophen derivatives have also been studied, revealing the formation of multiple nitro-substituted products depending on the starting material and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo and methyl-substituted aromatic compounds can be inferred from their spectroscopic data and reactivity. The solubility, melting points, and stability can be affected by the presence of these substituents. For instance, the vibrational properties of a compound can be studied using IR spectroscopy, and the electronic properties can be analyzed through frontier molecular orbitals and molecular electrostatic potentials, as done for the triazoloquinazolinone derivative . The crystal structure and intermolecular interactions, which are crucial for understanding the solid-state properties, can be analyzed using X-ray crystallography and Hirshfeld surface analysis .
Scientific Research Applications
Metabolic Pathways and Toxicity Studies
- Metabolic Pathways of Related Compounds : A study by Carmo et al. (2005) explored the metabolism of a psychoactive drug closely related to 4-Bromo-2,6-dimethylbenzoic acid, providing insights into its metabolic pathways and possible toxic effects. This study is crucial for understanding the biochemical processing of similar compounds in different species, including humans (Carmo et al., 2005).
Crystallography and Molecular Interactions
- Halogen Bonding in Crystal Structures : Research by Raffo et al. (2016) on a related compound, 4-bromo-3,5-di(methoxy)benzoic acid, revealed insights into the molecular interactions and crystal structures involving Br…Br type II halogen bonds. This study aids in understanding the structural characteristics of 4-Bromo-2,6-dimethylbenzoic acid and similar molecules (Raffo et al., 2016).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : A study on a similar compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, by Aravind et al. (2014), highlighted its significant antimicrobial and anticancer activities. This research points towards the potential use of related compounds, like 4-Bromo-2,6-dimethylbenzoic acid, in developing new pharmaceuticals (Aravind et al., 2014).
Antioxidant Properties
- Evaluation of Antioxidant Activity : Research conducted by Queiroz et al. (2007) on derivatives of 2,3-dimethylbenzo[b]thiophenes, which could be structurally related to 4-Bromo-2,6-dimethylbenzoic acid, assessed their antioxidant properties. This study provides a foundation for evaluating the antioxidant capacity of similar compounds (Queiroz et al., 2007).
Synthesis and Characterization
- Synthesis Techniques : Various studies focus on the synthesis of compounds structurally similar to 4-Bromo-2,6-dimethylbenzoic acid, such as research by Cheng Lin (2013) on 2-amino-4,5-dimethylbenzoic acid. These studies are significant for understanding the synthesis pathways that could be applied to 4-Bromo-2,6-dimethylbenzoic acid and its derivatives (Cheng Lin, 2013).
Safety And Hazards
The compound is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .
properties
IUPAC Name |
4-bromo-2,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZAABLAECNINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474760 | |
Record name | 4-bromo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylbenzoic acid | |
CAS RN |
74346-19-3 | |
Record name | 4-bromo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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